8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine

Overview

Description

8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine is a chemical compound that holds immense significance within the biomedicine industry . This remarkable product serves as a linchpin in the process of developing therapeutic drugs targeted towards tackling a myriad of diseases .

Synthesis Analysis

It exhibits unparalleled utility in the synthesis of nucleotides and nucleic acid analogs, thereby facilitating revolutionary strides in the realm of anti-cancer and anti-viral treatments .Molecular Structure Analysis

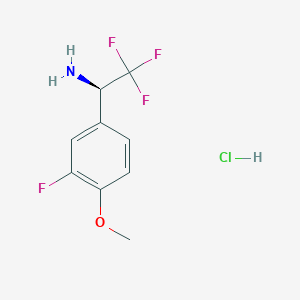

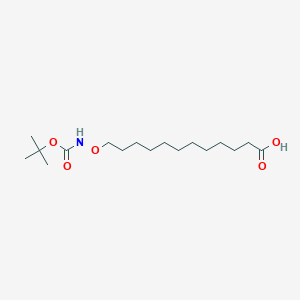

The molecular structure of 8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine contains total 40 bond(s); 24 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aromatic), 3 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) .Physical And Chemical Properties Analysis

8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine has a molecular formula of C47H51BrN7O7P and a molecular weight of 936.83 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications

Synthesis and DNA Incorporation

8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine (8-Br-dA) has been used in the synthesis of photoactive DNA. Liu and Verdine (1992) detailed its incorporation into synthetic oligodeoxynucleotides without adversely affecting the stability of duplex DNA (Liu & Verdine, 1992).

Photochemistry and Product Formation

The photochemistry of 8-Br-dA has been explored in various solvents. Jimenez et al. (2004) discovered that its UV photolysis in different solvents led to the formation of the C8 radical, resulting in various radical reactions and product formations, including the creation of 5',8-cyclo-2'-deoxyadenosine (Jimenez et al., 2004).

Synthesis of Derivatives for Probing DNA Conformations

8-Br-dA has been instrumental in synthesizing various derivatives to study DNA conformations. Eason et al. (1996) synthesized 8-methoxy-2'-deoxyadenosine and incorporated it into oligodeoxynucleotides to investigate the conformational preferences of adenosine within DNA (Eason et al., 1996).

Antiviral Activities

The antiviral activities of various derivatives of 8-Br-dA have been explored. Sági et al. (1994) studied the synthesis of 8-alkynyl-, 8-alkenyl-, and 8-alkyl-2'-deoxyadenosine analogues and their antiviral effects against various viruses (Sági et al., 1994).

Enzymatic Inhibition and Substrate Properties

8-Br-dA and its analogues have been investigated for their role as substrates and inhibitors of bacterial enzymes. Bzowska and Kazimierczuk (1995) found that 8-bromo-2'-deoxyadenosine and its analogues were effective inhibitors of the bacterial purine-nucleoside phosphorylase (PNP) (Bzowska & Kazimierczuk, 1995).

Applications in Fluorescent Probing

The use of 8-Br-dA derivatives in fluorescent DNA probing has been studied. Suzuki et al. (2013) synthesized C8-naphthylethynylated 2'-deoxyadenosine derivatives, which showed strong fluorescence and were used for DNA detection (Suzuki et al., 2013).

Future Directions

properties

IUPAC Name |

N'-[8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN6O3/c1-19(2)6-17-11-10-12(16-5-15-11)20(13(14)18-10)9-3-7(22)8(4-21)23-9/h5-9,21-22H,3-4H2,1-2H3/b17-6+/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIJACROCWNATK-RMLWQQNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C2C(=NC=N1)N(C(=N2)Br)C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=C2C(=NC=N1)N(C(=N2)Br)[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)

amine hydrochloride](/img/structure/B1382976.png)

![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)

![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)